molecular formula C17H16FeOS B071925 cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) CAS No. 164297-25-0

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

Cat. No. B071925
CAS RN: 164297-25-0
M. Wt: 324.2 g/mol
InChI Key: QAAXXGKGRWQHLR-FMOMHUKBSA-N
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Description

Cyclopenta-1,3-diene is a conjugated diene hydrocarbon with the molecular formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is used extensively in the petrochemical industry as a selective solvent .


Synthesis Analysis

Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert. They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) . To obtain cyclopentadiene monomer, commercial dicyclopentadiene is cracked by heating to around 180 °C. The monomer is collected by distillation, and used soon thereafter .


Molecular Structure Analysis

Cyclopentadiene has a planar molecular shape . The structure of cyclopentadiene is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Deprotonation of cyclopentadiene produces the highly stable cyclopentadienyl anion, which is aromatic . Removal of hydride ion from cyclopentadiene produces the highly unstable cyclopentadienyl cation, which is antiaromatic .


Physical And Chemical Properties Analysis

Cyclopentadiene has a density of 0.802 g/cm³, a melting point of -90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water . Its vapor pressure is 400 mmHg (53 kPa) . The acidity (pKa) is 16 . The refractive index (nD) is 1.44 (at 20 °C) .

Scientific Research Applications

Production of Cyclopentene

Cyclopentadiene, a component of the compound , is used for the production of cyclopentene through semi-hydrogenation . Cyclopentene is a versatile intermediate in organic synthesis and can be used to synthesize a variety of chemical compounds.

Precursor to Comonomers

Cyclopentadiene is also used as a precursor to comonomers. For example, its Diels–Alder reaction with butadiene gives ethylidene norbornene, a comonomer in the production of EPDM rubbers .

Organometallic Chemistry

Cyclopentadiene and its substituted congeners have played an important role in organometallic chemistry since their discovery . The cyclopentadienyl anion (Cp−), derived from cyclopentadiene, is an important ligand in cyclopentadienyl complexes in organometallic chemistry .

Catalysts in Organic Transformations

Metallocenes, derived from cyclopentadiene, are popular and indispensable catalysts in a plethora of organic transformations . They show high chemical inertness and stability, making them suitable for various catalytic processes .

Synthesis of 1,2-Disubstituted Cyclopentadienes

Cyclopentadiene is used in the synthesis of selectively 1,2-disubstituted cyclopentadienes . These compounds can be further converted to a wide variety of metallocenes .

Infrared Optoelectronic Devices

A novel linear conjugated polymer, poly(cyclopenta-1,3-diene), has been designed . The calculated band gap of the polymer is about 1.1 eV, suggesting that this kind of conjugated polymer can be used in infrared optoelectronic devices .

Mechanism of Action

Cyclopentadiene is one of the most reactive dienes in normal electron-demand Diels–Alder reactions . The high reactivities and yields of cyclopentadiene cycloadditions make them ideal as click reactions .

Safety and Hazards

Cyclopentadiene has an irritating, terpene-like odor . It is advisable to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cyclopentadiene is mainly used for the production of cyclopentene and its derivatives . It is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . Future research may focus on the development of new cyclopentadiene derivatives and their potential applications in various fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of the compound 'cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)' can be achieved through a multi-step reaction sequence involving the starting materials cyclopentadiene, 4-methylbenzene-1-sulfinyl chloride, and iron(II) chloride.", "Starting Materials": [ "Cyclopentadiene", "4-Methylbenzene-1-sulfinyl chloride", "Iron(II) chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with iron(II) chloride in the presence of a solvent such as tetrahydrofuran to form cyclopentadienyliron(II) chloride.", "Step 2: 4-Methylbenzene-1-sulfinyl chloride is reacted with cyclopentadienyliron(II) chloride in the presence of a base such as sodium hydride to form 1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene.", "Step 3: The product from step 2 is then reacted with cyclopentadiene in the presence of a catalyst such as palladium on carbon to form the final product, cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)." ] }

CAS RN

164297-25-0

Product Name

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

Molecular Formula

C17H16FeOS

Molecular Weight

324.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

InChI

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1

InChI Key

QAAXXGKGRWQHLR-FMOMHUKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]

SMILES

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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